N-Boc-D-asparaginol
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Overview
Description
N-Boc-D-asparaginol: is a derivative of the amino acid asparagine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and organic chemistry due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-D-asparaginol can be synthesized from D-asparagine through a reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-Boc-D-asparaginol primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid . The compound can also participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, or deep eutectic solvents like choline chloride/p-toluenesulfonic acid.
Peptide Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling agents like N-hydroxysuccinimide (NHS).
Major Products Formed:
Deprotection: D-asparaginol.
Peptide Coupling: Peptides with this compound as a residue.
Scientific Research Applications
Chemistry: N-Boc-D-asparaginol is widely used in peptide synthesis as a protected amino acid. It allows for the selective formation of peptide bonds without interference from the amino group .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for synthetic peptides that mimic natural proteins .
Medicine: this compound derivatives are explored for their potential in drug development, particularly in designing enzyme inhibitors and therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for therapeutic use. It is also employed in the production of diagnostic reagents and biochemical assays .
Mechanism of Action
N-Boc-D-asparaginol exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .
Comparison with Similar Compounds
N-Boc-L-asparaginol: The L-isomer of N-Boc-D-asparaginol, used similarly in peptide synthesis.
N-Boc-D-asparagine: Another Boc-protected derivative of D-asparagine, used in similar applications but with different reactivity due to the presence of an additional amide group.
Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the Boc protecting group. This combination provides stability and selectivity in peptide synthesis, making it a valuable tool in organic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCKHNZSBNGBQL-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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